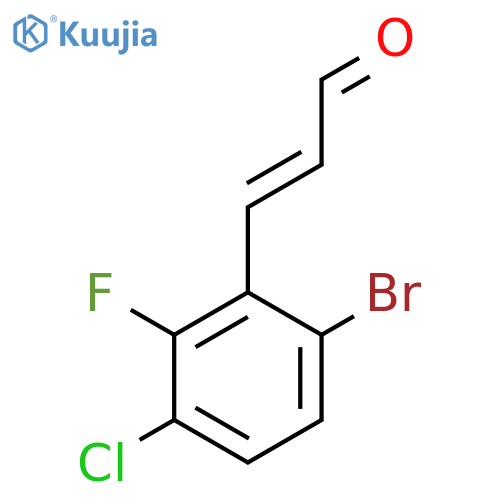

Cas no 2229654-19-5 (3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal)

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal

- 2229654-19-5

- EN300-1920099

-

- インチ: 1S/C9H5BrClFO/c10-7-3-4-8(11)9(12)6(7)2-1-5-13/h1-5H/b2-1+

- InChIKey: UCCNSQZAZYQGDY-OWOJBTEDSA-N

- ほほえんだ: BrC1=CC=C(C(=C1/C=C/C=O)F)Cl

計算された属性

- せいみつぶんしりょう: 261.91963g/mol

- どういたいしつりょう: 261.91963g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 17.1Ų

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1920099-10.0g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-1920099-5.0g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-1920099-0.05g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 0.05g |

$660.0 | 2023-09-17 | ||

| Enamine | EN300-1920099-1g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 1g |

$785.0 | 2023-09-17 | ||

| Enamine | EN300-1920099-2.5g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 2.5g |

$1539.0 | 2023-09-17 | ||

| Enamine | EN300-1920099-5g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 5g |

$2277.0 | 2023-09-17 | ||

| Enamine | EN300-1920099-10g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 10g |

$3376.0 | 2023-09-17 | ||

| Enamine | EN300-1920099-1.0g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1920099-0.1g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 0.1g |

$691.0 | 2023-09-17 | ||

| Enamine | EN300-1920099-0.25g |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal |

2229654-19-5 | 0.25g |

$723.0 | 2023-09-17 |

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enalに関する追加情報

Research Brief on 3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal (CAS: 2229654-19-5) in Chemical and Biomedical Applications

3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal (CAS: 2229654-19-5) is a halogenated phenylpropenal derivative that has recently garnered attention in chemical and biomedical research due to its potential as a versatile intermediate in drug discovery and material science. This compound features a unique combination of bromo, chloro, and fluoro substituents on the phenyl ring, which may confer distinct electronic and steric properties, making it valuable for the synthesis of complex molecules. Recent studies have explored its applications in medicinal chemistry, particularly as a building block for targeted therapies and as a probe for biochemical interactions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal in the synthesis of kinase inhibitors. The compound was utilized as a key intermediate in the development of selective inhibitors for tyrosine kinases, which are implicated in various cancers. The study highlighted the compound's reactivity in Michael addition reactions, enabling the efficient construction of pharmacophores with enhanced binding affinity. The resulting inhibitors demonstrated promising activity in preclinical models, particularly against resistant forms of non-small cell lung cancer (NSCLC).

Another significant application of this compound was reported in a Bioorganic & Medicinal Chemistry Letters paper (2024), where it served as a precursor for the synthesis of fluorinated analogs of anti-inflammatory agents. The presence of multiple halogens allowed for precise modulation of the compound's lipophilicity and metabolic stability, addressing challenges associated with drug bioavailability. The study revealed that derivatives of 3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal exhibited reduced cytotoxicity while maintaining potent anti-inflammatory effects in vitro, suggesting potential for further optimization.

Beyond pharmaceutical applications, 3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal has also been explored in materials science. A 2024 ACS Applied Materials & Interfaces study demonstrated its utility in the fabrication of organic semiconductors. The electron-withdrawing properties of the halogenated phenyl ring contributed to improved charge transport characteristics in thin-film transistors, highlighting its role in advancing flexible electronics. This dual applicability in biomedicine and materials science underscores the compound's interdisciplinary significance.

Despite these advancements, challenges remain in the scalable synthesis and purification of 3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal. Recent efforts have focused on optimizing catalytic systems to improve yield and selectivity, as discussed in a 2023 Organic Process Research & Development review. Future research directions may include expanding its utility in fragment-based drug design and exploring its potential in photopharmacology, where its halogenated structure could enable light-controlled activation of therapeutic agents.

2229654-19-5 (3-(6-bromo-3-chloro-2-fluorophenyl)prop-2-enal) 関連製品

- 2757925-61-2(2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide)

- 1003048-68-7(7-(trifluoromethyl)indan-1-one)

- 1805324-14-4(Ethyl 6-(difluoromethyl)-3-methylpyridine-2-acetate)

- 1352527-65-1(1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)

- 878259-34-8(1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one)

- 2229686-46-6(3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal)

- 89677-61-2(2-bromophenyl methanesulfonate)

- 1219957-21-7(4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine)

- 2204330-80-1(1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea)

- 2680715-34-6(2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid)